Product packaging for 2-[(Pyridazin-4-yl)amino]propanoic acid(Cat. No.:)

2-[(Pyridazin-4-yl)amino]propanoic acid

Cat. No.: B13156833
M. Wt: 167.17 g/mol
InChI Key: LFQSKXHCASFHOA-UHFFFAOYSA-N
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Description

2-[(Pyridazin-4-yl)amino]propanoic acid is a chemical compound with the CAS Registry Number 880078-72-8 . It has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol . This molecule features a propanoic acid backbone linked to a pyridazine ring via an amino group, a structure represented by the SMILES notation CC(NC1=CC=NN=C1)C(O)=O . Researchers value this compound as a versatile building block in medicinal chemistry and drug discovery. The pyridazine ring is a key scaffold in pharmaceuticals, and its incorporation into an amino acid derivative makes it a valuable intermediate for the synthesis of more complex molecules. Its primary application is in scientific research, where it is used to develop novel bioactive compounds. Please note that this product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B13156833 2-[(Pyridazin-4-yl)amino]propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(pyridazin-4-ylamino)propanoic acid

InChI

InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-2-3-8-9-4-6/h2-5H,1H3,(H,8,10)(H,11,12)

InChI Key

LFQSKXHCASFHOA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CN=NC=C1

Origin of Product

United States

Computational and Theoretical Investigations of Molecular Characteristics

Quantum Chemical Studies and Electronic Structure Analysis

There are no published quantum chemical studies or analyses of the electronic structure specific to 2-[(Pyridazin-4-yl)amino]propanoic acid. These computational methods, often employing Density Functional Theory (DFT), are fundamental for understanding a molecule's intrinsic properties. Studies on analogous compounds like aminopyridines have utilized these techniques to calculate optimized geometries, dipole moments, and other electronic parameters.

A molecular orbital (MO) theory analysis for this compound has not been reported. This theoretical approach is used to determine the distribution and energy of electrons in a molecule. Key parameters derived from MO theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. For instance, quantum chemical studies on various aminopyridines have calculated this gap to predict their relative reactivity.

An analysis of the electron density distribution for this compound is not available. This type of analysis helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. By mapping the molecular electrostatic potential onto the total electron density surface, researchers can predict the sites most likely to be involved in intermolecular interactions, including hydrogen bonding and reactions with other molecules.

Molecular Dynamics Simulations and Conformational Analysis

No molecular dynamics (MD) simulations or specific conformational analyses for this compound have been published. MD simulations are computational methods used to study the physical movement of atoms and molecules over time, providing a detailed view of their dynamic behavior and conformational flexibility.

Research on the preferred three-dimensional structures (conformations) of this compound in different environments, such as in solution or within a biological system, has not been conducted. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape that is complementary to its biological target.

There are no studies investigating the flexibility and internal dynamics of the bond linking the pyridazine (B1198779) ring and the amino acid portion of this compound. Such an analysis would provide insight into the molecule's structural adaptability, which is a key factor in its ability to interact with and bind to biological macromolecules. MD simulations performed on other complex pyridazine derivatives have been used to assess the stability of their docked poses within protein binding sites.

Ligand-Target Interaction Prediction and Docking Studies

While molecular docking is a widely used computational technique to predict how a small molecule (ligand) binds to a macromolecular target, no such studies have been reported for this compound. In the broader context of pyridazine-containing compounds, docking studies are frequently employed to rationalize biological activity and guide the design of new derivatives. For example, various synthesized pyridazine derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase and c-Met/Pim-1 kinases to predict their binding affinity and interaction modes. These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand binding.

In Silico ADMET Profiling (Theoretical Insights into Biological Behavior)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational method used to predict the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process. afjbs.com These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. nih.gov

A compound's ability to be absorbed through the intestinal wall is a critical factor for oral bioavailability. Caco-2 cell permeability assays are the industry standard for predicting this, and in silico models are often trained on this experimental data. Computational platforms like ADMETLab 2.0 and SwissADME can predict Caco-2 permeability. nih.govmdpi.com For a series of newly synthesized thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, in silico ADMET analysis was used to predict properties like gastrointestinal (GI) absorption, with some compounds predicted to have high absorption. nih.gov Such predictions are vital for assessing the potential of "this compound" as an orally administered therapeutic.

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its distribution and availability to reach its target site. High plasma protein binding can limit the free concentration of a drug, potentially reducing its efficacy. In silico models can predict the percentage of a compound that will be bound to plasma proteins. For example, computational studies on salubrinal (B1681411) and its analogues predicted their ability to effectively bind to plasma proteins. mdpi.com This is a crucial parameter to consider for the development of "this compound."

Membrane partitioning describes how a compound distributes between a lipid membrane and the surrounding aqueous environment. This is often related to the compound's lipophilicity (logP or logD). This property influences a compound's absorption, distribution, and ability to cross biological barriers like the blood-brain barrier. nih.gov Computational tools can predict these values, helping to optimize the balance between solubility and permeability. For a series of pyrazine-based molecules, in silico ADMET predictions suggested good human intestinal absorption and blood-brain barrier penetration for the potent analogs. researchgate.net Similar predictive analyses would be essential to understand how "this compound" is likely to be distributed throughout the body.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
5-substituted pyrido[2,3-d]pyridazin-8(7H)-one
Dihydropyridazin-3(2H)-one
Triazolo[4,3-b]pyridazine
Thiazolyl-pyridine hybrids
3,6-disubstituted pyridazine
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Salubrinal

Following a comprehensive search for scholarly and research articles, it has been determined that there is no available scientific literature specifically detailing the computational and theoretical investigations, aqueous solvation characteristics, or chemoinformatic and quantitative structure-activity relationship (QSAR) studies of the chemical compound This compound .

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Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR):There is no available research on the calculation of molecular descriptors, feature selection, or the development of predictive models for the biological activity of this compound.

Without any foundational research data, the creation of an informative and scientifically accurate article that meets the user's specific requirements is unachievable.

Information regarding the biological activity and mechanistic studies of this compound is not available in the public domain based on the conducted search. Therefore, the following article cannot be generated.

An article focusing solely on the chemical compound “this compound” with the requested detailed sections on its mechanistic and molecular biological investigations cannot be generated at this time.

Extensive searches for specific research data on "this compound" concerning its use in 3D cell culture models, its structure-activity relationship (SAR), and its evaluation in non-human in vivo studies have not yielded any specific scientific literature.

While the broader class of pyridazine derivatives has been investigated for various biological activities, including as enzyme inhibitors, there is no publicly available research that details the pharmacophoric features, the impact of substituent modifications, or the use in preclinical efficacy models specifically for "this compound."

Therefore, due to the absence of specific data in the scientific domain for this particular compound, it is not possible to provide a scientifically accurate and informative article that adheres to the strict and detailed outline provided in the user's request.

Mechanistic and Molecular Biological Investigations

Integration with Genetic Code Expansion Technologies

Genetic code expansion is a powerful technology that allows for the site-specific incorporation of noncanonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), into proteins in living organisms. nih.govnih.govnih.gov This technique has revolutionized protein engineering by enabling the introduction of novel chemical functionalities, which are not found in the 20 canonical amino acids. nih.govnih.gov The ability to incorporate ncAAs with unique side chains opens up a vast range of possibilities for studying and manipulating protein function. nih.govbitesizebio.com

The core of this technology relies on the hijacking of the cellular translation machinery. frontiersin.org Specifically, a nonsense codon, most commonly the amber stop codon (UAG), is repurposed to encode the ncAA of interest. nih.govyoutube.com This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.govoup.com This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is exclusively incorporated at the desired position. youtube.comnih.gov

The site-specific incorporation of an ncAA like 2-[(Pyridazin-4-yl)amino]propanoic acid would theoretically follow a well-established workflow. First, a unique codon, typically the UAG stop codon, is introduced at the desired site in the gene of the protein of interest via site-directed mutagenesis. nih.gov

Next, an orthogonal tRNA/aaRS pair is required. The orthogonal tRNA must have an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG codon). oup.com The orthogonal aaRS is engineered to specifically recognize and "charge" the desired ncAA, in this hypothetical case, this compound, onto the orthogonal tRNA. nih.govyoutube.com This engineered synthetase must not recognize any of the 20 canonical amino acids, and the orthogonal tRNA must not be recognized by any of the host's endogenous synthetases. youtube.com

When the gene of interest is expressed in a host organism containing this orthogonal pair and supplemented with this compound, the ribosome will read the repurposed codon and incorporate the ncAA into the growing polypeptide chain. nih.gov

Hypothetical Orthogonal System for this compound

This table illustrates a hypothetical orthogonal tRNA/aaRS pair that would be required for the incorporation of this compound. The characteristics are based on commonly used systems in genetic code expansion.

The incorporation of ncAAs into proteins has a wide array of applications in protein engineering and functional studies. nih.govnih.gov If this compound were to be incorporated into a protein, its unique pyridazine (B1198779) ring could serve as a valuable tool for various biochemical and biophysical investigations. nih.gov

The pyridazine moiety, with its nitrogen atoms, could act as a unique spectroscopic probe to study the local protein environment. Changes in the fluorescence or other spectral properties of the pyridazine ring could provide insights into protein conformational changes, ligand binding, or protein-protein interactions. nih.gov

Furthermore, the pyridazine group could be used as a chemical handle for bioorthogonal reactions. wm.edu This would allow for the site-specific labeling of proteins with fluorophores, affinity tags, or cross-linking agents, enabling detailed studies of protein localization, dynamics, and interactions within living cells. nih.govfrontiersin.org The ability to introduce a unique reactive group at a specific site in a protein is a significant advantage of this technology. nih.gov

Potential Applications of Incorporated this compound

This table outlines potential research applications that could be enabled by the site-specific incorporation of this compound into proteins. These applications are based on the known uses of other noncanonical amino acids with unique chemical functionalities.

Based on a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic and analytical data for the specific chemical compound “this compound” could not be located.

To generate a thorough, informative, and scientifically accurate article as requested, specific research findings detailing the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy of this exact molecule are required.

The search yielded information on related isomers, such as "2-amino-3-(pyridazin-4-yl)propanoic acid," and other derivatives of pyridazine and propanoic acid. However, spectroscopic data is highly specific to the precise molecular structure, and data from related compounds cannot be used to accurately describe the characteristics of "this compound."

Therefore, it is not possible to provide the detailed article as outlined in the user's instructions without access to published research that has synthesized and characterized this particular compound.

Advanced Spectroscopic and Analytical Characterization for Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure and insights into intermolecular interactions.

The solid-state packing of 2-[(Pyridazin-4-yl)amino]propanoic acid is expected to be governed by a network of intermolecular interactions, which can be visualized and analyzed through its crystal structure. Hydrogen bonding is anticipated to be a dominant force in the crystal lattice. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), potentially forming strong O-H···N or O-H···O hydrogen bonds. rsc.org The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine (B1198779) ring are effective hydrogen bond acceptors. nih.gov This could lead to the formation of intricate one-, two-, or three-dimensional networks.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of a compound and, for chiral molecules, for determining the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a polar, aromatic amino acid derivative like this compound, a reversed-phase HPLC method would likely be effective for purity analysis. nih.govresearchgate.netjocpr.com

A typical setup would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector set at one of the compound's absorption maxima (e.g., ~260 nm). nih.gov

For the determination of enantiomeric excess, a chiral HPLC method is required. This can be achieved using a chiral stationary phase (CSP). sigmaaldrich.comankara.edu.tr For underivatized amino acids, CSPs based on macrocyclic glycopeptides like teicoplanin have proven successful. sigmaaldrich.com Alternatively, the amino acid could be derivatized with a chiral reagent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard achiral reversed-phase column. nih.govresearchgate.net

Table 3: Postulated HPLC Method Parameters

ParameterPurity AnalysisEnantiomeric Excess Analysis
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)Isocratic mixture of organic modifier and aqueous buffer
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at ~260 nmUV at ~260 nm
Temperature AmbientControlled (e.g., 25 °C)

Note: This is an interactive data table based on postulated parameters.

Chiral Chromatography for Enantioseparation

The resolution of enantiomers is a critical aspect of pharmaceutical research and development, as stereoisomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. For this compound, which possesses a chiral center at the alpha-carbon of the propanoic acid moiety, chiral chromatography is an indispensable technique for the separation and quantification of its individual enantiomers. While specific enantioseparation methods for this particular compound are not extensively documented in publicly available literature, established principles and methodologies for the chiral resolution of analogous amino acid derivatives provide a robust framework for developing a suitable separation protocol.

The direct separation of enantiomers is most commonly achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). mdpi.com The selection of an appropriate CSP is the most critical step in developing a chiral separation method. chromatographyonline.com The mechanism of chiral recognition by a CSP involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, result in different retention times for the two enantiomers, enabling their separation. scas.co.jp

For a compound like this compound, several types of CSPs could be effective, based on their proven success with structurally related molecules such as amino acids and their derivatives. chromatographytoday.com These include polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose), macrocyclic glycopeptide antibiotics (e.g., teicoplanin or vancomycin), crown ether-based CSPs, and ligand-exchange chromatography columns. chromatographyonline.comchromatographyonline.comsigmaaldrich.com

The choice of mobile phase is also crucial and is dependent on the type of CSP and the physicochemical properties of the analyte. For polysaccharide and macrocyclic glycopeptide CSPs, separations can be performed in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com Given the polar nature of this compound, reversed-phase or polar organic modes would likely be the preferred starting points. Modifiers such as acids (e.g., trifluoroacetic acid, formic acid) or bases are often added to the mobile phase to control the ionization state of the analyte and enhance chiral recognition. sigmaaldrich.com

Method development for the chiral separation of this compound would involve screening a variety of CSPs and mobile phase compositions to identify the optimal conditions for resolution. The following table outlines potential starting points for this process, based on common practices for the enantioseparation of amino acid derivatives.

Table 1: Potential Chiral HPLC Method Development Strategies for this compound

Chiral Stationary Phase (CSP) Type Potential Mobile Phase Composition Detection Rationale for Selection

| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Normal Phase: Hexane/Isopropanol with acidic/basic additives Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers | UV/Vis | Broad applicability for a wide range of chiral compounds, including those with aromatic and polar functional groups. chromatographyonline.com | | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Reversed Phase: Water/Methanol with formic acid or other modifiers Polar Organic Mode: Acetonitrile or Methanol with acidic/basic additives | UV/Vis, MS | Effective for the separation of underivatized amino acids due to their ionic groups and compatibility with aqueous mobile phases. sigmaaldrich.com | | Crown Ether-based | Methanol/Water with an acid (e.g., perchloric acid) | UV/Vis | Particularly well-suited for the separation of compounds containing primary amino groups, such as amino acids. chromatographyonline.com | | Ligand Exchange | Aqueous solution containing a metal salt (e.g., copper(II) sulfate) and a chiral ligand | UV/Vis | Based on the formation of diastereomeric metal complexes; effective for α-amino acids. chromatographytoday.com |

Detailed research findings for the enantioseparation of this compound would require experimental validation of these approaches. The optimization of parameters such as mobile phase composition, flow rate, and column temperature would be necessary to achieve baseline resolution of the enantiomers. Subsequent method validation according to regulatory guidelines would ensure the accuracy, precision, and robustness of the analytical procedure for routine use in determining the enantiomeric purity of this compound.

Future Directions and Interdisciplinary Research Opportunities

Development of Next-Generation Analogues with Tuned Properties

The development of next-generation analogues of 2-[(Pyridazin-4-yl)amino]propanoic acid is a promising avenue for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are crucial in this endeavor, allowing for the systematic modification of the core molecule to optimize its biological activity, selectivity, and pharmacokinetic profile. nih.govacs.orgresearchgate.net

Key strategies for analogue development include:

Modification of the Pyridazine (B1198779) Ring: Introducing various substituents onto the pyridazine core can significantly influence the molecule's electronic properties and its interaction with biological targets. acs.org For instance, SAR studies on pyridazine-based inhibitors of amyloid fibril formation have shown that the type and position of aryl substituents are critical for their inhibitory roles. nih.govacs.org

Alteration of the Amino Acid Side Chain: The propanoic acid portion of the molecule offers multiple points for modification. Varying the stereochemistry, chain length, or introducing functional groups can modulate the compound's binding affinity and metabolic stability.

Scaffold Hopping and Hybridization: Replacing the pyridazine ring with other bioisosteric heterocycles or creating hybrid molecules that combine the pyridazine scaffold with other pharmacophores can lead to novel compounds with improved or entirely new biological activities. nih.govnih.gov This approach has been successfully used to develop new pyrazole-pyridazine hybrids as selective COX-2 inhibitors. nih.gov

These medicinal chemistry efforts aim to fine-tune the properties of the lead compound to create analogues with superior potency, reduced off-target effects, and better drug-like characteristics. researchgate.net

Application in Probe Development for Biological Systems

Transforming this compound into chemical probes represents a significant opportunity to elucidate its mechanism of action and explore its biological functions. Chemical probes are indispensable tools in chemical biology for identifying molecular targets and interrogating cellular pathways.

The development of such probes would involve synthetically modifying the parent compound to incorporate various functional tags without significantly disrupting its biological activity. Potential modifications include:

Affinity-Based Probes: Attaching a biotin (B1667282) tag would enable the isolation and identification of binding proteins through affinity purification techniques, such as pull-down assays followed by mass spectrometry.

Fluorescent Probes: Incorporating a fluorescent dye would allow for the visualization of the compound's subcellular localization and its interaction with targets in living cells using advanced microscopy techniques.

Photoaffinity Labels: Introducing a photoreactive group would permit the covalent cross-linking of the probe to its biological target upon photoactivation, facilitating unambiguous target identification.

These probes would be instrumental in chemoproteomics studies to map the compound's interaction network within the cell, providing critical insights into its mode of action and potential therapeutic applications.

Advanced Computational Modeling for De Novo Design

Advanced computational modeling and in silico techniques are poised to accelerate the discovery of novel and more potent analogues based on the this compound scaffold. rsc.org These methods leverage the power of computers to design molecules with desired properties, thereby reducing the time and cost associated with traditional drug discovery. nih.govscholarscentral.com

Computational approaches that can be applied include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models that correlate the structural features of pyridazine analogues with their biological activity. nih.gov Such models can guide the design of new compounds with enhanced potency. acs.orgnih.gov

Molecular Docking: Docking simulations can predict the binding mode and affinity of designed analogues within the active site of a specific biological target, such as a protein kinase or enzyme. nih.govrsc.orgnih.gov This has been used to gain insights into how pyridazine derivatives may inhibit targets like EGFR and CDK-2. nih.govmdpi.com

De Novo Design: Algorithms can generate entirely new molecular structures that are predicted to fit a target's binding site and possess favorable drug-like properties. nih.gov The LeapFrog program, for example, utilizes CoMFA maps to design novel ligands from the ground up. nih.gov

These computational tools enable a rational, hypothesis-driven approach to drug design, facilitating the creation of next-generation compounds with precisely tuned interactions with their intended biological targets. nih.govresearchgate.net

Integration with Systems Biology and Omics Approaches

To fully comprehend the biological impact of this compound and its future analogues, an integration with systems biology and various "omics" technologies is essential. This holistic approach moves beyond a single-target perspective to evaluate the compound's effects on a global scale within a biological system.

Key interdisciplinary research opportunities include:

Transcriptomics: Using techniques like RNA sequencing (RNA-seq) to analyze changes in gene expression across the entire genome in response to compound treatment. This can reveal the cellular pathways and biological processes that are modulated.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the cellular proteome and post-translational modifications. This can provide a direct readout of the compound's functional impact on cellular machinery.

Chemoproteomics: Utilizing the chemical probes developed in section 6.2 to perform system-wide identification of the compound's direct protein targets in a complex biological sample.

Metabolomics: Analyzing the global changes in metabolite levels within a cell or organism following treatment. This can uncover effects on metabolic pathways, which is a known area of activity for some pyridazine-containing compounds. nih.gov

By combining these high-throughput datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify biomarkers for its activity, and predict potential therapeutic indications or off-target effects.

Exploration of Novel Biocatalytic Pathways for Synthesis

The pursuit of more efficient, sustainable, and environmentally friendly methods for synthesizing this compound and its derivatives opens up research into novel biocatalytic pathways. Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions.

Future research in this area could focus on:

Enzymatic Synthesis of Chiral Moieties: Enzymes are particularly adept at creating chiral molecules with high enantiomeric purity. eurekaselect.com Biocatalytic methods could be developed for the asymmetric synthesis of the propanoic acid precursor, ensuring the production of the desired stereoisomer.

Biocatalytic C-N Bond Formation: Investigating enzymes that can catalyze the coupling of the pyridazine ring to the amino acid moiety would represent a significant advance over traditional chemical methods, which may require harsh conditions or protecting group strategies.

Whole-Cell Biotransformation: Engineering microorganisms to produce the final compound from simple starting materials through a series of enzymatic steps within a single cell.

Asymmetric Cyclopropanation: Recent advances have shown that hemoproteins can be used as biocatalysts for the stereoselective construction of pyridine-functionalized cyclopropanes, demonstrating the potential of enzymes in creating complex heterocyclic structures. nih.gov

The adoption of biocatalysis would not only align with the principles of green chemistry but could also provide more efficient and cost-effective routes to complex chiral molecules for further drug development. eurekaselect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.